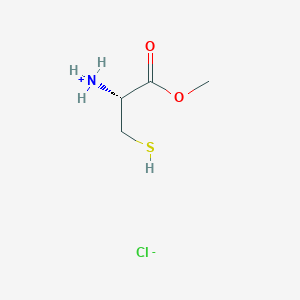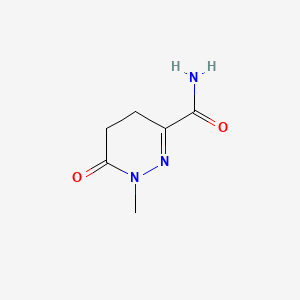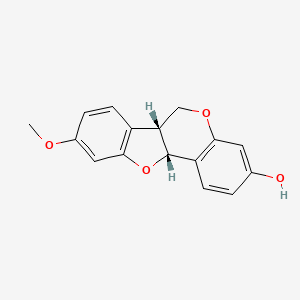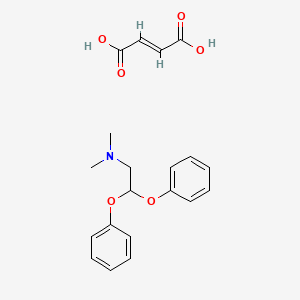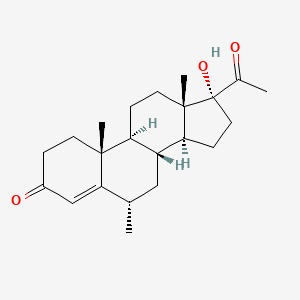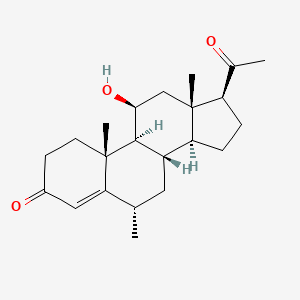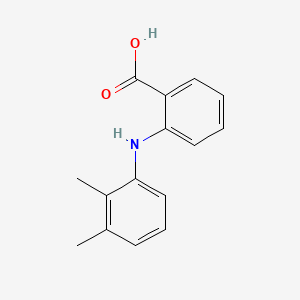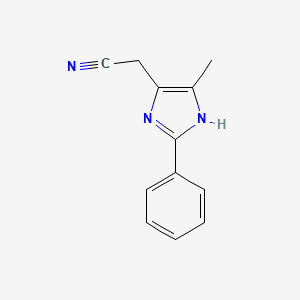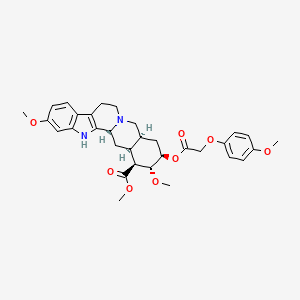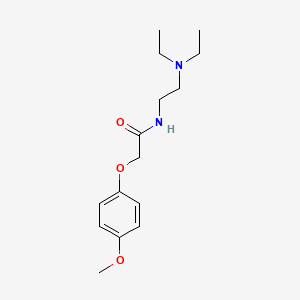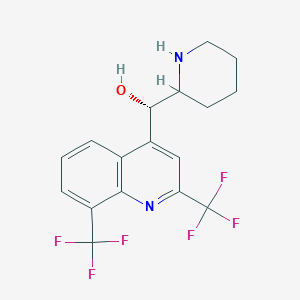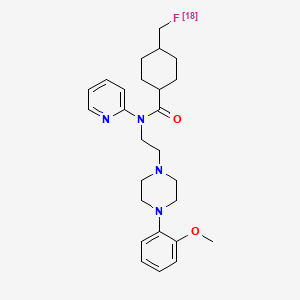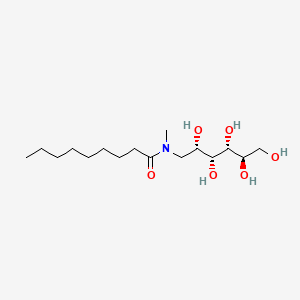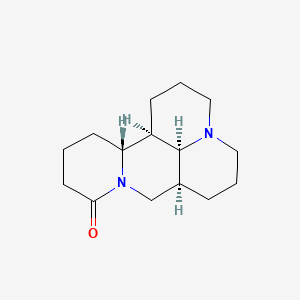
マトリシン
概要
説明
Matrine is a quinolizidine alkaloid extracted from the dried root, fruit, and other parts of the leguminous plant Sophora flavescens Aiton . It has been traditionally used in Chinese medicine for its various pharmacological activities, including anti-tumor, antiviral, anti-inflammatory, liver protection, anti-arrhythmia, antibacterial, antipyretic, and analgesic properties . Matrine’s molecular formula is C15H24N2O, and it has a molecular weight of 248.36 g/mol .
科学的研究の応用
Matrine has a wide range of scientific research applications in chemistry, biology, medicine, and industry . Some of its notable applications include:
Anti-Inflammatory: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Neuroprotective: Matrine has therapeutic effects on neurological disorders such as multiple sclerosis and Alzheimer’s disease.
Antiviral: It exhibits antiviral activity against various viruses, including hepatitis B and C.
Agronomy: Matrine is used as a botanical pesticide due to its low toxicity and environmental friendliness.
作用機序
マトリシンは、さまざまな分子標的と経路を通じてその効果を発揮します . ヒト急性リンパ性白血病細胞において、hsa-mir-106b-3pの発現を阻害し、CDKN1Aの発現を上方制御することにより、G0/G1期で細胞周期を阻害し、アポトーシスを誘導します . さらに、マトリシンは、炎症、アポトーシス、酸化ストレスに関与するものを含む、複数のシグナル伝達経路を調節します .
6. 類似の化合物との比較
マトリシンは、幅広い薬理作用を持つ点で、キノリジジンアルカロイドの中でユニークです . 類似の化合物には、オキシマトリシンやソフォリジンなど、ソフォラ属から抽出された他のアルカロイドが含まれます . これらの化合物はマトリシンと一部の薬理作用を共有していますが、その特定の活性と作用機序は異なります .
生化学分析
Biochemical Properties
Matrine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, matrine has been shown to inhibit the activity of cyclin-dependent kinase 1 and cyclin D1, which are crucial for cell cycle regulation . Additionally, matrine interacts with Poly [ADP-ribose] polymerase-1 (PARP1), an enzyme involved in DNA repair, and histone deacetylase 2, which plays a role in gene expression regulation . These interactions highlight the multifaceted biochemical properties of matrine.
Cellular Effects
Matrine exerts various effects on different types of cells and cellular processes. It has been demonstrated to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle . Matrine also influences cell signaling pathways, such as the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and metabolism . Furthermore, matrine affects gene expression by modulating the activity of transcription factors and enzymes involved in epigenetic regulation .
Molecular Mechanism
The molecular mechanism of matrine involves several binding interactions with biomolecules. Matrine binds to and inhibits the activity of cyclin-dependent kinase 1 and cyclin D1, leading to cell cycle arrest . It also inhibits PARP1, resulting in impaired DNA repair and increased apoptosis . Additionally, matrine modulates the activity of histone deacetylase 2, leading to changes in gene expression . These molecular interactions contribute to the diverse pharmacological effects of matrine.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of matrine change over time. Matrine has been shown to be relatively stable, but it can degrade under certain conditions . Long-term studies have demonstrated that matrine can have sustained effects on cellular function, including prolonged inhibition of cancer cell proliferation and induction of apoptosis . These temporal effects highlight the potential of matrine for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of matrine vary with different dosages in animal models. Studies have shown that low to moderate doses of matrine can effectively inhibit cancer cell growth and reduce inflammation . High doses of matrine can lead to toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications of matrine.
Metabolic Pathways
Matrine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in drug metabolism . Matrine also affects metabolic flux by modulating the activity of key enzymes in metabolic pathways . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Matrine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Matrine can accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects . These transport and distribution mechanisms are crucial for the therapeutic efficacy of matrine.
Subcellular Localization
The subcellular localization of matrine is essential for its activity and function. Matrine can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, matrine has been shown to localize to the nucleus, where it interacts with DNA and modulates gene expression . This subcellular localization is critical for the diverse pharmacological effects of matrine.
準備方法
化学反応の分析
反応の種類: マトリシンは、酸化、還元、置換など、さまざまな化学反応を起こします . これらの反応は、その構造を修飾し、生物活性を高め、安全性を向上させるために不可欠です .
一般的な試薬と条件: マトリシンの反応で一般的に使用される試薬には、酸化剤、還元剤、さまざまな触媒などがあります . これらの反応の条件は、目的とする修飾と実行される特定の反応によって異なります .
形成される主な生成物: マトリシンの反応から形成される主な生成物には、薬理作用が強化されたさまざまな誘導体があります . これらの誘導体は、しばしば元の化合物よりも効果的かつ安全です .
4. 科学研究アプリケーション
マトリシンは、化学、生物学、医学、産業における幅広い科学研究アプリケーションを持っています . 注目すべきアプリケーションには次のようなものがあります。
類似化合物との比較
Matrine is unique among quinolizidine alkaloids due to its broad spectrum of pharmacological activities . Similar compounds include other alkaloids extracted from Sophora species, such as oxymatrine and sophoridine . While these compounds share some pharmacological properties with matrine, they differ in their specific activities and mechanisms of action .
特性
IUPAC Name |
(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBXGIUJOOQZMP-JLNYLFASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]3CCCN4[C@H]3[C@@H](CCC4)CN2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274188 | |
| Record name | Matrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519-02-8 | |
| Record name | Matrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Matrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Matrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Matrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,5H,10H-Dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10-one, dodecahydro-, (7aS,13aR,13bR,13cS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MATRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N390W430AC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



